

A Comparative Toxicological Assessment: 5-Hydroxy-2-pyrrolidone vs. N-methyl-2-pyrrolidone

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Compound of Interest

Compound Name: 5-Hydroxy-2-pyrrolidone

Cat. No.: B122266

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the toxicological profiles of **5-Hydroxy-2-pyrrolidone** and N-methyl-2-pyrrolidone (NMP), two structurally related pyrrolidone derivatives. While NMP is a widely used industrial solvent with a well-documented toxicity profile, data on **5-Hydroxy-2-pyrrolidone** is less comprehensive. This comparison aims to present the available data in a clear and structured format to inform risk assessment and guide future research.

Executive Summary

N-methyl-2-pyrrolidone (NMP) is a compound of significant toxicological concern, particularly regarding its reproductive and developmental effects. It is classified as a substance that may damage fertility or the unborn child. In contrast, the toxicological profile of **5-Hydroxy-2-pyrrolidone** is not well-established, with a notable lack of comprehensive studies on its acute, chronic, and reproductive toxicity. Available information for **5-Hydroxy-2-pyrrolidone** is largely limited to its identification as a metabolite of NMP (as 5-hydroxy-N-methyl-2-pyrrolidone) and qualitative statements regarding its potential for irritation. Therefore, a direct quantitative comparison of toxicity is challenging. This guide summarizes the extensive data available for NMP and the limited information for **5-Hydroxy-2-pyrrolidone** to highlight the current state of knowledge and identify critical data gaps.

Comparative Toxicity Data

The following tables summarize the available quantitative toxicity data for N-methyl-2-pyrrolidone. Due to the lack of available data, a corresponding table for **5-Hydroxy-2-pyrrolidone** cannot be provided at this time.

N-methyl-2-pyrrolidone (NMP) Toxicity Data

Toxicity Endpoint	Species	Route	Value	Reference
Acute Toxicity				
LD50	Rat	Oral	3906 - 4150 mg/kg bw	[1]
LD50	Mouse	Oral	7710 mg/kg bw	[1]
LD50	Rabbit	Dermal	8000 mg/kg bw	
Skin Irritation	Rabbit	Dermal	Slight to moderate irritation	[1]
Eye Irritation	Rabbit	Ocular	Moderate eye irritation	[1]
Reproductive & Developmental Toxicity				
NOAEL (Maternal Toxicity)	Rat	Inhalation	30 ppm	[2]
NOAEL (Developmental Toxicity)	Rat	Inhalation	60 ppm	[2]
LOAEL (Developmental Effects)	Rat	Dermal	750 mg/kg bw/day	
NOAEL (Reproductive Effects)	Rat	Inhalation	478 mg/m ³	

5-Hydroxy-2-pyrrolidone Toxicity Data

Toxicity Endpoint	Species	Route	Value	Reference
Acute Toxicity	-	-	No data available	
Skin Irritation	-	-	Causes skin irritation (qualitative)	[3]
Eye Irritation	-	-	Causes serious eye irritation (qualitative)	[3]
Respiratory Irritation	-	-	May cause respiratory irritation (qualitative)	[3]
Reproductive & Developmental Toxicity	-	-	No data available	

Note: The irritation data for **5-Hydroxy-2-pyrrolidone** is derived from a safety data sheet for (R)-5-(Hydroxymethyl)-2-pyrrolidinone, a closely related but distinct chemical. Direct, quantitative studies on **5-Hydroxy-2-pyrrolidone** are lacking.

Experimental Protocols

Detailed methodologies for key toxicological assessments are crucial for the interpretation and replication of study results. The following are representative protocols based on OECD guidelines for the types of studies conducted on NMP.

Acute Dermal Toxicity (Based on OECD Guideline 402)

This test is designed to assess the adverse effects occurring within a short time of dermal application of a single dose of a substance.

- Test Animals: Healthy, young adult rats (8-12 weeks old) are typically used.[4]

- Preparation: The day before the test, the fur is removed from the dorsal area of the trunk of the animals.[\[4\]](#)[\[5\]](#)
- Dose Administration: The test substance is applied uniformly over an area of approximately 10% of the total body surface.[\[4\]](#)[\[5\]](#) The area is then covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[\[1\]](#)[\[5\]](#)
- Observation: Animals are observed for mortality and clinical signs of toxicity at least once a day for 14 days. Body weight is recorded weekly.[\[6\]](#)
- Endpoint: The LD50 (median lethal dose) is calculated as the dose that is lethal to 50% of the tested animals.

Skin Irritation/Corrosion (Based on OECD Guideline 404)

This test assesses the potential of a substance to cause reversible inflammatory changes in the skin.

- Test Animals: Albino rabbits are the preferred species.[\[7\]](#)
- Application: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of shaved skin (approximately 6 cm²) and covered with a gauze patch.[\[8\]](#)[\[9\]](#)
- Exposure: The exposure period is typically 4 hours.[\[8\]](#)
- Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[\[9\]](#) The reactions are scored according to a standardized scale.
- Classification: The substance is classified as an irritant based on the severity and reversibility of the skin reactions.

Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to produce irritation or damage to the eye.

- Test Animals: Albino rabbits are commonly used.[\[2\]](#)[\[10\]](#)

- Application: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal.[2][10] The other eye remains untreated and serves as a control.[10]
- Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for signs of corneal opacity, iris lesions, and conjunctival redness and swelling.[2][11]
- Classification: The substance is classified based on the severity and persistence of the observed ocular lesions.

Prenatal Developmental Toxicity (Based on OECD Guideline 414)

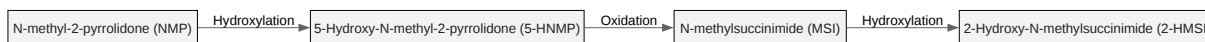
This study is designed to assess the potential of a substance to cause adverse effects on the developing embryo or fetus.

- Test Animals: Pregnant rats or rabbits are typically used.
- Dose Administration: The test substance is administered to pregnant females during the period of organogenesis (e.g., gestation days 6 through 15 for rats).
- Maternal Observation: Dams are observed for clinical signs of toxicity, and body weight and food consumption are monitored.
- Fetal Examination: Shortly before the expected day of delivery, the dams are euthanized, and the fetuses are examined for external, visceral, and skeletal abnormalities.
- Endpoints: Key endpoints include maternal toxicity, pre- and post-implantation loss, fetal weight, and the incidence of malformations and developmental variations.

Signaling Pathways and Experimental Workflows

Metabolism of N-methyl-2-pyrrolidone (NMP)

NMP is metabolized in the body, and its metabolites can also contribute to its toxicological profile. The primary metabolic pathway involves hydroxylation and subsequent oxidation.

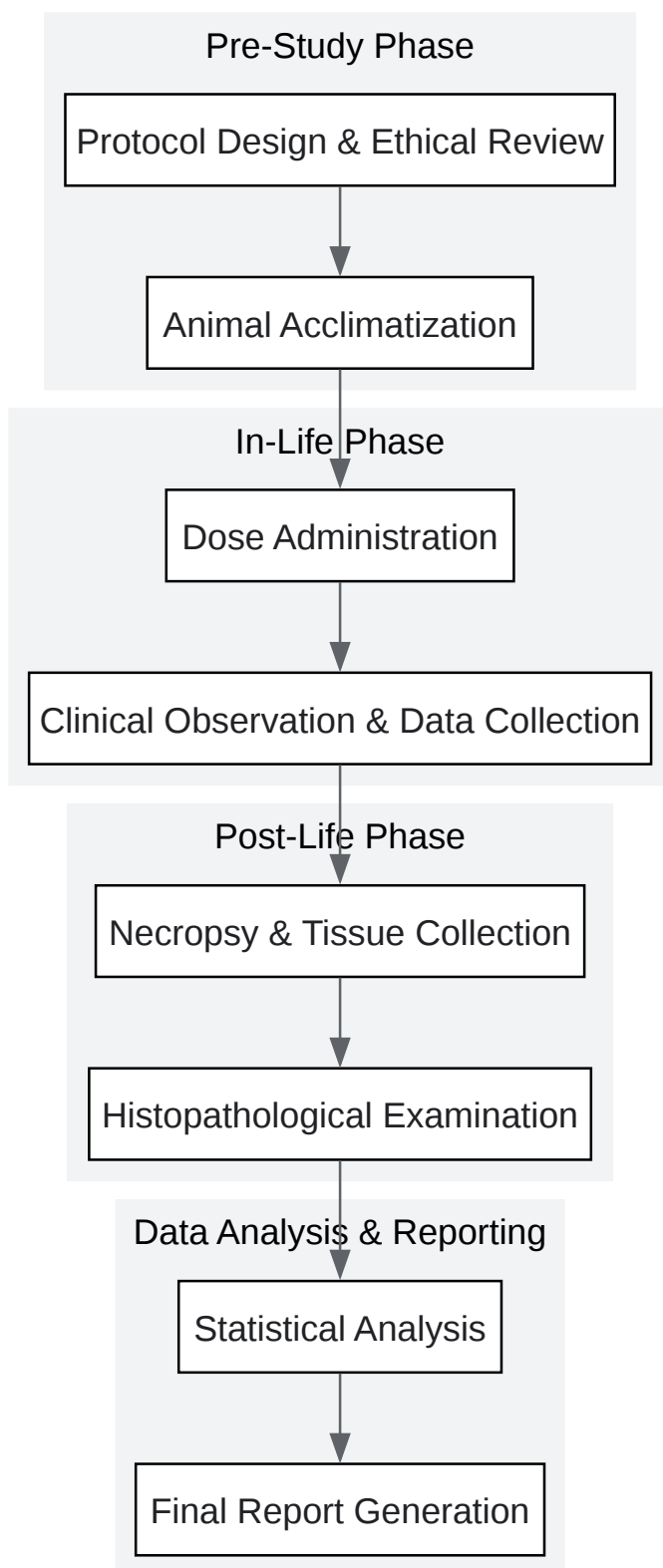


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Caption: Metabolic pathway of N-methyl-2-pyrrolidone.

General Workflow for In Vivo Toxicity Testing

The following diagram illustrates a generalized workflow for conducting an in vivo toxicity study, from initial planning to final reporting.



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